molecular formula C8H11FN2 B13587266 3-(4-Fluoropyridin-2-YL)propan-1-amine

3-(4-Fluoropyridin-2-YL)propan-1-amine

Cat. No.: B13587266
M. Wt: 154.18 g/mol
InChI Key: ACNZOHMFGPABNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoropyridin-2-YL)propan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor®, a fluorinating agent, which allows for the selective fluorination of pyridine derivatives . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoropyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-Fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoropyridin-2-yl)propan-2-amine
  • 3-(4-Fluoropyridin-2-yl)propan-2-amine
  • 2-(4-Fluoropyridin-3-yl)propan-1-amine

Uniqueness

3-(4-Fluoropyridin-2-YL)propan-1-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other advanced materials .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

3-(4-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11FN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

ACNZOHMFGPABNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.